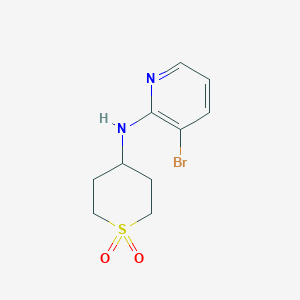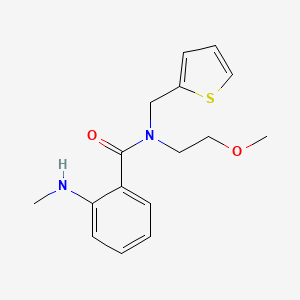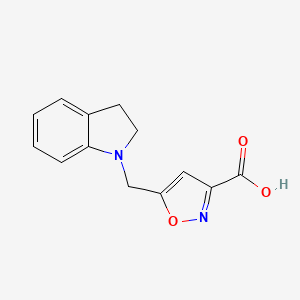![molecular formula C12H12ClN3O2 B7588012 1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole](/img/structure/B7588012.png)
1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole, also known as CNMEI, is a chemical compound that has been recently studied in various scientific research applications. CNMEI is a heterocyclic compound that contains an imidazole ring and a nitro group. It has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of 1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole is not fully understood. However, it has been suggested that 1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole inhibits the activity of the enzyme NADH:ubiquinone oxidoreductase, which is involved in the electron transport chain in mitochondria. Inhibition of this enzyme leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, which ultimately leads to apoptosis in cancer cells.
Biochemical and Physiological Effects
1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole inhibits the activity of NADH:ubiquinone oxidoreductase, which leads to a decrease in ATP production and an increase in ROS production. 1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole has also been shown to induce apoptosis in cancer cells. In addition, 1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to be effective in inhibiting the growth of various cancer cell lines. However, there are also limitations to using 1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole in lab experiments. 1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole is not very soluble in water, which makes it difficult to use in aqueous solutions. In addition, 1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole has not been extensively studied in vivo, so its potential side effects and toxicity are not well understood.
Orientations Futures
There are several future directions for research on 1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole. One direction is to study its potential use as an anti-cancer agent in vivo. Another direction is to study its potential use as an anti-inflammatory agent in vivo. In addition, further studies are needed to understand the mechanism of action of 1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole and its potential side effects and toxicity. Finally, studies are needed to optimize the synthesis method of 1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole and to develop more effective analogs of 1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole.
Conclusion
In conclusion, 1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole, or 1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole, is a chemical compound that has been studied for its potential use as an anti-cancer and anti-inflammatory agent. 1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. While 1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole has several advantages for lab experiments, there are also limitations to its use. Further studies are needed to optimize its synthesis method, understand its mechanism of action, and develop more effective analogs.
Méthodes De Synthèse
1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole has been synthesized using various methods, including the reaction of 2-chloro-5-nitrobenzaldehyde with ethylimidazole in the presence of a base. The reaction yields 1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole as a yellow solid with a melting point of 108-109°C. Other methods of synthesis include the reaction of 2-chloro-5-nitrobenzaldehyde with imidazole and the reaction of 2-chloro-5-nitrobenzaldehyde with 2-ethylimidazole.
Applications De Recherche Scientifique
1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole has been studied for its potential use as an anti-cancer agent. In vitro studies have shown that 1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole has also been shown to induce apoptosis in cancer cells. In addition, 1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole has been studied for its potential use as an anti-inflammatory agent. In vitro studies have shown that 1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Propriétés
IUPAC Name |
1-[(2-chloro-5-nitrophenyl)methyl]-2-ethylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-2-12-14-5-6-15(12)8-9-7-10(16(17)18)3-4-11(9)13/h3-7H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKYAQOLDPKXIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-4-[(4-chloro-1-methylpyrrole-2-carbonyl)amino]benzoic acid](/img/structure/B7587929.png)
![2-Chloro-4-[(5-methylthiophene-2-carbonyl)amino]benzoic acid](/img/structure/B7587937.png)


![2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B7587958.png)
![3-[(3-Bromophenyl)methylamino]butanenitrile](/img/structure/B7587966.png)
![3-[(3-Bromophenyl)methylamino]pentanenitrile](/img/structure/B7587967.png)
![2-Fluoro-5-[[2-(methylamino)benzoyl]amino]benzoic acid](/img/structure/B7587974.png)


![5-[(4-Hydroxyphenyl)sulfanylmethyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7588010.png)

![2-[[(2-Bromophenyl)methyl-methylamino]methyl]furan-3-carboxylic acid](/img/structure/B7588018.png)
![2-[[(2-Chlorophenyl)methyl-methylamino]methyl]furan-3-carboxylic acid](/img/structure/B7588021.png)